N'-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide
CAS No.:
Cat. No.: VC16752424
Molecular Formula: C13H11N3O4S
Molecular Weight: 305.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N3O4S |
|---|---|
| Molecular Weight | 305.31 g/mol |
| IUPAC Name | N-[(4-nitrophenyl)methylideneamino]benzenesulfonamide |
| Standard InChI | InChI=1S/C13H11N3O4S/c17-16(18)12-8-6-11(7-9-12)10-14-15-21(19,20)13-4-2-1-3-5-13/h1-10,15H |
| Standard InChI Key | UWKNTTUNLKIASF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture and Isomerism
N'-[(Z)-(4-Nitrophenyl)methylidene]benzenesulfonohydrazide belongs to the hydrazone family, defined by the presence of a bond formed via the condensation of a carbonyl compound (4-nitrobenzaldehyde) and a sulfonohydrazide (benzenesulfonohydrazide). The Z designation refers to the spatial arrangement of substituents around the bond, where the nitro group and sulfonamide moiety reside on the same side. This stereochemistry influences intermolecular interactions, solubility, and biological activity .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 305.31 g/mol | |
| CAS Number (Z isomer) | Not explicitly listed | |
| CAS Number (E isomer) | 50626-29-4 | |
| Solubility | Likely polar aprotic solvents |
Synthesis and Reaction Dynamics
Condensation Reaction Mechanism
The synthesis involves a nucleophilic addition-elimination reaction between 4-nitrobenzaldehyde and benzenesulfonohydrazide under mild acidic or neutral conditions. The aldehyde carbonyl undergoes nucleophilic attack by the hydrazide’s amino group, followed by dehydration to form the hydrazone bond. Optimal yields are achieved in ethanol or methanol at room temperature, with reaction times ranging from 4–12 hours.
The Z isomer predominates under kinetic control due to steric factors, though prolonged reaction times may favor the thermodynamically stable E form .
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of N'-[(Z)-(4-nitrophenyl)methylidene]benzenesulfonohydrazide reveals key functional groups:
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C=N Stretch: A strong absorption band near 1600 cm⁻¹, indicative of the hydrazone bond.
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S=O Stretches: Asymmetric and symmetric vibrations at 1350 cm⁻¹ and 1150 cm⁻¹, respectively, from the sulfonamide group.
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NO₂ Stretch: A sharp peak at 1520 cm⁻¹, characteristic of the nitro group’s asymmetric stretching .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz):
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Aromatic protons from the benzene rings resonate as multiplets at δ 7.5–8.3 ppm.
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The hydrazone proton () appears as a singlet near δ 8.1 ppm, with coupling constants aiding in distinguishing Z/E isomers.
¹³C NMR:
-
The imine carbon () is observed at δ 150–155 ppm, while the nitro-bearing carbon appears downfield at δ 125–130 ppm .
| Property | Z Isomer | E Isomer |
|---|---|---|
| IC₅₀ (MCF-7 cells) | 12.3 µM | 18.7 µM |
| Antibacterial Efficacy | MIC: 8 µg/mL (S. aureus) | MIC: 16 µg/mL (S. aureus) |
Applications in Medicinal Chemistry
Drug Design and Structure-Activity Relationships (SAR)
The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Modifications at the sulfonamide or nitro group alter potency and selectivity. For instance:
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